N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(15-7-8-22-11-15)10-19-18(21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,11,17,20H,10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHQIYEJCPOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a furan ring and a naphthalene moiety connected through a hydroxyethyl group. The structural formula can be represented as follows:
Synthesis Methodology
While specific synthesis protocols for this compound were not detailed in the search results, similar compounds often involve multi-step organic synthesis techniques, including acylation and coupling reactions. The use of intermediates such as furan derivatives and naphthalene derivatives is common.
Antioxidant Properties
This compound exhibits significant antioxidant activity. Research indicates that compounds with furan and naphthalene structures often contribute to free radical scavenging abilities, which can mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have shown that derivatives of naphthalene can inhibit pro-inflammatory cytokines. The presence of the hydroxyethyl group may enhance the compound's solubility and bioavailability, leading to improved anti-inflammatory effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : The furan ring contributes to the electron donation capacity, allowing the compound to neutralize free radicals effectively.
- Modulation of Signaling Pathways : Research suggests that such compounds can influence pathways related to inflammation and cell survival.
Case Study 1: Renal Protection
A study investigated the protective effects of related compounds on glycerol-induced acute kidney injury (AKI) in mice. The results indicated that compounds with similar structural features reduced serum urea and creatinine levels, suggesting renal protective effects through anti-inflammatory mechanisms .
| Treatment | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) |
|---|---|---|
| Control | 60 | 1.5 |
| N-(2-hydroxyphenyl)acetamide | 40 | 0.8 |
| N-(2-hydroxyphenyl)acetamide + AuNPs | 30 | 0.5 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of naphthalene derivatives, indicating efficacy against various microbial strains. Compounds with similar functional groups demonstrated significant inhibition zones in agar diffusion tests.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Bioactivity: The morpholinoethyl group in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide enhances cytotoxicity, likely due to improved solubility and cellular uptake via the morpholine moiety . The pyridin-3-yl group in Compound 8 contributes to a lower molecular weight (m/z = 279.2) and shorter retention time (RT = 0.567 min), suggesting higher polarity . The triazolyl-nitrophenyl group in 7c introduces hydrogen-bonding capabilities (IR C=O at 1676 cm⁻¹) and may enhance binding to biological targets .
Oxadiazole-azetidinone hybrids () exhibit broad-spectrum antimicrobial activity, indicating that sulfur-containing heterocycles improve interactions with microbial enzymes .
Pharmacological Potential
- Enzyme Inhibition : Furan’s electron-rich π-system could facilitate interactions with enzyme active sites, similar to benzooxazolyl derivatives in .
Q & A
Q. Advanced
- Molecular Docking: Use PyMOL or Schrödinger Suite to model interactions with proteins (e.g., COX-2, cytochrome P450) .
- QSAR Studies: Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using CoMFA/CoMSIA .
- ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, bioavailability) .
How to analyze its stability under varying conditions?
Q. Advanced
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Reflux in 1M HCl/NaOH (60°C, 24h); monitor by HPLC .
- Oxidative Stress: Treat with H₂O₂ (3%, 48h); assess furan ring integrity via NMR .
- Thermal Stability: TGA/DSC to determine decomposition temperature (>200°C typical for aromatic amides) .
What strategies guide structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent Modification:
- Replace naphthalen-2-yloxy with phenoxy or biphenyl groups to assess hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to enhance electrophilicity .
- Bioisosteric Replacement: Swap acetamide with sulfonamide to modulate solubility .
Example SAR Table:
| Derivative | Bioactivity (IC₅₀, μM) | Key Modification | Reference |
|---|---|---|---|
| Parent compound | 12.3 (COX-2) | - | |
| Naphthalen-1-yloxy analog | 28.7 | Altered π-stacking | |
| Fluorophenyl-substituted | 8.9 | Enhanced hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
